4-(1-Propyl-1,2-dimethylbutyl)phenol
Overview
Description
4-(1-Propyl-1,2-dimethylbutyl)phenol is an organic compound with the molecular formula C15H24O and a molecular weight of 220.3505 g/mol It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Propyl-1,2-dimethylbutyl)phenol typically involves the alkylation of phenol with 1-propyl-1,2-dimethylbutyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol, making it more nucleophilic. The reaction proceeds via a nucleophilic aromatic substitution mechanism .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as the preparation of the starting materials, the alkylation reaction, and subsequent purification processes like distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-Propyl-1,2-dimethylbutyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenol derivatives.
Scientific Research Applications
4-(1-Propyl-1,2-dimethylbutyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Propyl-1,2-dimethylbutyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
4-tert-Butylphenol: Similar structure but with a tert-butyl group instead of the 1-propyl-1,2-dimethylbutyl group.
4-Nonylphenol: Contains a nonyl group attached to the phenol ring.
Uniqueness
4-(1-Propyl-1,2-dimethylbutyl)phenol is unique due to its specific alkyl substituent, which imparts distinct physical and chemical properties.
Properties
IUPAC Name |
4-(3,4-dimethylheptan-4-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-11-15(4,12(3)6-2)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIWRPQYBQSDOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=C(C=C1)O)C(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339659 | |
Record name | 4-(1-Propyl-1,2-dimethylbutyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866790-13-8 | |
Record name | 4-(1-Propyl-1,2-dimethylbutyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866790138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1-Propyl-1,2-dimethylbutyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-PROPYL-1,2-DIMETHYLBUTYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3C231NNQF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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